molecular formula C7H7NO4 B11808830 3-(Allyloxy)isoxazole-5-carboxylic acid

3-(Allyloxy)isoxazole-5-carboxylic acid

Cat. No.: B11808830
M. Wt: 169.13 g/mol
InChI Key: OITZURUESWNQJJ-UHFFFAOYSA-N
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Description

3-(Allyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of an allyl alcohol with a nitrile oxide generated in situ from a hydroximoyl chloride and a base. The reaction proceeds under mild conditions and yields the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-catalyzed cycloaddition reactions. due to the drawbacks associated with metal catalysts, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods are more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can lead to the formation of other heterocyclic compounds .

Scientific Research Applications

3-(Allyloxy)isoxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)isoxazole-5-carboxylic acid is unique due to the presence of the allyloxy group, which can impart different chemical and biological properties compared to other isoxazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-prop-2-enoxy-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-2-3-11-6-4-5(7(9)10)12-8-6/h2,4H,1,3H2,(H,9,10)

InChI Key

OITZURUESWNQJJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NOC(=C1)C(=O)O

Origin of Product

United States

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